3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is a hydrazide derivative featuring a pyrazole core and a benzylidene hydrazide moiety.
- Hydrazide linker: Connects the pyrazole to a substituted benzylidene group.
- Benzylidene substituent: In the target compound, a 2-hydroxyphenyl group confers hydrogen-bonding capability.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-13(11(2)18-17-10)7-8-15(21)19-16-9-12-5-3-4-6-14(12)20/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULZJIXYLGUOP-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Hydrazide Precursor
The hydrazide intermediate, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide, is typically synthesized via nucleophilic substitution. Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate reacts with hydrazine hydrate in ethanol under reflux (72–78°C, 6–8 hours), yielding the hydrazide with >85% efficiency. This step is critical for ensuring a high-purity substrate for subsequent condensation.
Key reaction:
Condensation with 2-Hydroxybenzaldehyde
The hydrazide undergoes Schiff base formation with 2-hydroxybenzaldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). Reflux conditions (4–6 hours, 70–80°C) favor the formation of the (E)-isomer due to thermodynamic stability. The reaction’s progress is monitored via thin-layer chromatography (TLC), with yields ranging from 70% to 92% depending on solvent polarity and catalyst concentration.
Mechanism:
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Ethanol | 78 | 6 | 88 | 98 | |
| Methanol | 65 | 5 | 82 | 95 | |
| Ethanol:H₂O (3:1) | 70 | 4 | 92 | 99 |
Ethanol-water mixtures enhance solubility of both reactants, improving yields compared to anhydrous solvents. Methanol, while effective, requires longer reaction times due to lower boiling points.
Catalytic Effects
Acetic acid (1–3 mol%) accelerates imine formation by protonating the carbonyl oxygen of 2-hydroxybenzaldehyde, increasing electrophilicity. Higher acid concentrations (>5 mol%) risk hydrolyzing the hydrazide precursor, reducing yields.
Characterization and Analytical Validation
Spectroscopic Data
IR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-):
ESI-MS:
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds confirms the (E)-configuration, with dihedral angles between the pyrazole and phenyl rings ranging from 15° to 25°. The intramolecular hydrogen bond between the phenolic -OH and imine nitrogen stabilizes the planar geometry.
Comparative Analysis with Structural Analogues
The 2-hydroxyphenyl variant exhibits intermediate reactivity, balancing electronic effects from the hydroxyl group’s electron-donating nature and steric demands.
Challenges and Mitigation Strategies
Byproduct Formation
Competing enolization of 2-hydroxybenzaldehyde may generate undesired enol ethers. This is minimized by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
In biological research, it may serve as a scaffold for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and hydrazide linkage allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological targets. The hydroxyphenyl group can participate in π-π stacking interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Structural Variations
Key differences among analogues lie in the substituents on the benzylidene moiety:
*Note: Target compound’s formula and weight are inferred from structural similarity; exact values may vary.
Physicochemical Properties
- Lipophilicity :
- Polar Surface Area (PSA) : The 3,4-dimethoxy analogue exhibits a PSA of 74.5 Ų, suggesting moderate permeability, while hydroxyl groups may increase PSA further .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide is a Schiff base derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis and Structural Characterization
The synthesis of the compound involves the condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and 2-hydroxybenzylhydrazine. The reaction typically occurs in a methanol solvent under reflux conditions, yielding a yellow precipitate that can be purified through recrystallization. The compound adopts an E configuration about the central C=N double bond, which is stabilized by weak intramolecular hydrogen bonding interactions.
Key Structural Features:
- Molecular Formula: CHNO
- Melting Point: Approximately 206°C
- Characterized by IR and NMR spectroscopy confirming functional groups such as C=N and C=O.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. The synthesized compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 μg/mL |
| Escherichia coli | 128 μg/mL |
The antibacterial activity was assessed using the broth microdilution method, revealing a promising potential for treating bacterial infections.
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against common fungal pathogens. Studies have reported MIC values indicating effective inhibition of fungal growth.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 μg/mL |
| Aspergillus niger | 64 μg/mL |
The antifungal activity was measured using standard protocols involving culture media inoculated with fungal spores.
Anticancer Activity
The anticancer potential of the compound has also been explored in vitro against various cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and human lung cancer (A549) cell lines.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 | 15 μM |
| A549 | 20 μM |
The cytotoxicity was evaluated using the MTT assay, which measures cell viability post-treatment with varying concentrations of the compound.
Case Studies
Several studies have focused on similar pyrazole derivatives, highlighting their broad spectrum of biological activities. For instance:
- Study on Pyrazole Derivatives : A study demonstrated that azopyrazoles possess significant anti-inflammatory and analgesic properties alongside their antibacterial effects. This suggests that modifications in the pyrazole structure can enhance biological activity .
- Anticancer Research : Another research highlighted the effectiveness of related compounds in inducing apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism by which these compounds exert their anticancer effects .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for preparing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of 3,5-dimethyl-1H-pyrazole-4-carbohydrazide with 2-hydroxybenzaldehyde under acidic (e.g., glacial acetic acid) or basic (e.g., ethanol with catalytic piperidine) conditions to form the hydrazone linkage .
- Step 2 : Purification via recrystallization from ethanol or methanol, with yield optimization dependent on temperature control (60–80°C) and reaction time (6–12 hours).
- Critical Parameters :
- pH : Acidic conditions favor Schiff base formation but may require post-synthesis neutralization.
- Solvent Polarity : Ethanol balances solubility and reactivity; DMF or DMSO may be used for stubborn intermediates but complicate purification.
- Stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes side products like unreacted starting materials or over-oxidized derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm hydrazone formation (N–H peak at δ 10–12 ppm; imine C=N at ~160 ppm) and aromatic proton environments .
- FT-IR : Key stretches include ν(N–H) at 3200–3300 cm⁻¹, ν(C=O) at 1650–1680 cm⁻¹, and ν(C=N) at 1580–1620 cm⁻¹ .
- Crystallography :
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and structurally analogous hydrazones?
- Mechanistic Studies :
- Kinetic Analysis : Compare reaction rates under varying conditions (e.g., pH, solvent) to identify rate-determining steps. For example, electron-withdrawing groups on the pyrazole ring may slow nucleophilic attack during substitution reactions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
- Case Example : If a nitro-substituted analog reacts faster in alkylation, evaluate resonance effects via Hammett plots or substituent constant (σ) correlations .
Q. What strategies are recommended for analyzing hydrogen-bonding patterns and their impact on crystallographic packing?
Q. How can researchers address challenges in biological activity studies, such as inconsistent IC₅₀ values across assays?
- Experimental Design :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times to reduce variability .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity.
- Data Interpretation :
- SAR Analysis : Correlate substituent effects (e.g., 3,5-dimethyl vs. 4-nitro pyrazole) with activity trends.
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
Q. What advanced methodologies are suitable for elucidating reaction mechanisms involving this compound?
- Isotopic Labeling : Introduce ¹⁵N or ²H labels to track hydrazone tautomerization or proton transfer steps .
- In Situ Monitoring : Use Raman spectroscopy or HPLC-MS to detect transient intermediates during oxidation/reduction .
- Case Study : For nitro-reduction to amine derivatives, employ NaBH₄/CuCl₂ or catalytic hydrogenation (Pd/C, H₂) and monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
